Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate
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Overview
Description
Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 5-fluoro-2-hydroxybenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of methyl 5-fluoro-4-oxo-2-nitrobenzoate.
Reduction: Formation of methyl 5-fluoro-4-hydroxy-2-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and fluorine groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
- Methyl 5-fluoro-2-nitrobenzoate
- Methyl 5-formyl-2-nitrobenzoate
Uniqueness
Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 5-fluoro-4-hydroxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-5(9)7(11)3-6(4)10(13)14/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOOKEOLLKYYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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